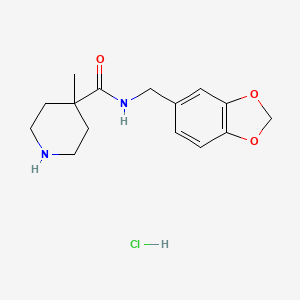

![molecular formula C18H20N2O2 B1392558 {[1-(4-甲氧基苯甲酰)-2-甲基-2,3-二氢-1H-吲哚-6-基]甲基}胺 CAS No. 1242910-27-5](/img/structure/B1392558.png)

{[1-(4-甲氧基苯甲酰)-2-甲基-2,3-二氢-1H-吲哚-6-基]甲基}胺

描述

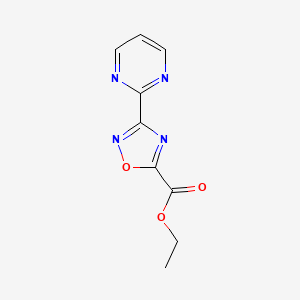

This compound is also known as Methanone, 6-(aminomethyl)-2,3-dihydro-2-methyl-1H-indol-1-yl- . It has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 .

Molecular Structure Analysis

The molecular structure of amines is characterized by a nitrogen atom bonded to hydrogen atoms or alkyl groups. In the case of “{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine”, the nitrogen atom is bonded to a complex group that includes a methoxybenzoyl group and a dihydro-1H-indol-6-yl group .科学研究应用

合成和化学反应

2,3-二氢呋喃-3-酮衍生物的合成:一项研究探索了2,3-二氢-4-(4-甲氧基苯甲酰)-5-(4-甲氧基苯基)-呋喃-2,3-二酮的合成及其与伯胺的反应,生成1-取代的2,3-二氢-1H吡咯-3-酮 (Üngören 等人,2004)。

抗增殖和抗菌特性:衍生自5-取代-1,3,4-噻二唑-2-胺的席夫碱,包含1,3,4-噻二唑核心,显示出显着的DNA保护能力,可抵抗氧化损伤和抗菌活性。具有4-甲氧基喹啉-2-基团的化合物对癌细胞系表现出显着的细胞毒性 (Gür 等人,2020)。

三唑衍生物的抗菌活性:合成了新的1,2,4-三唑衍生物,其中一些对测试微生物表现出良好或中等的抗菌活性 (Bektaş 等人,2007)。

肽白介素拮抗剂:对含有酰胺基和N-芳磺酰胺附录的1,6-取代和3,5-取代吲哚的研究揭示了它们作为肽白介素拮抗剂LTD4和LTE4的效力,表明潜在的治疗应用 (Brown 等人,1992)。

药理特性中间体:由2-((1-乙酰吲哚林-5-基)甲基)异吲哚林-1,3-二酮合成新的(2,3-二氢-1H-吲哚-5-基甲基)胺,为创建具有潜在药理特性的二取代1-(吲哚林-5-基)甲胺提供了一种有用的中间体 (Ogurtsov & Rakitin, 2021)。

抗肿瘤活性:合成1-[[(二烷基氨基)烷基]氨基]-4-甲基-5H-吡啶并[4,3-b]苯并[e]-和-苯并[g])吲哚表明这些化合物是一类新的抗肿瘤剂,在各种实验性肿瘤模型中在体外和体内显示出前景 (Nguyen 等人,1990)。

构象受限色氨酸衍生物:对1,3,4,5-四氢-4-[[(苯甲氧基)羰基]氨基]-1H-环-辛[cd]吲哚-4-羧酸甲酯和相关化合物的研究旨在合成构象受限色氨酸类似物,用于肽/肽类构象阐明研究 (Horwell 等人,1994)。

胆碱酯酶和单胺氧化酶双重抑制剂:N-甲基-N-((1-甲基-5-(3-(1-(2-甲基苄基)哌啶-4-基)丙氧)-1H-吲哚-2-基)甲基)丙-2-炔-1-胺被确定为胆碱酯酶和单胺氧化酶的新型双重抑制剂,表明有望治疗神经退行性疾病 (Bautista-Aguilera 等人,2014)。

抗有丝分裂剂和微管抑制剂:1-甲基-2-(3,4,5-三甲氧基苯甲酰)-3-氨基-7-甲氧基吲哚被确定为一种抗增殖剂,在秋水仙碱结合位点靶向微管,导致凋亡细胞死亡,并表明其作为抗有丝分裂剂的潜力 (Romagnoli 等人,2008)。

作用机制

Target of Action

Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .

Mode of Action

This could lead to the disruption of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria .

Biochemical Pathways

It’s plausible that it impacts the pathways related to bacterial cell division due to its potential interaction with ftsz . The disruption of these pathways could lead to the inhibition of bacterial growth and proliferation.

Pharmacokinetics

Similar compounds have been found to undergo metabolic processes such as ketone reduction, demethylation, and hydroxylation in human liver microsomes . These metabolic processes could impact the bioavailability of the compound.

Result of Action

Based on its potential interaction with ftsz, it’s likely that it inhibits bacterial cell division, leading to the inhibition of bacterial growth and proliferation .

属性

IUPAC Name |

[6-(aminomethyl)-2-methyl-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-9-15-4-3-13(11-19)10-17(15)20(12)18(21)14-5-7-16(22-2)8-6-14/h3-8,10,12H,9,11,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCGDBGDTVIYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C3=CC=C(C=C3)OC)C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)

![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)

![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)

![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)

![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)

![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)